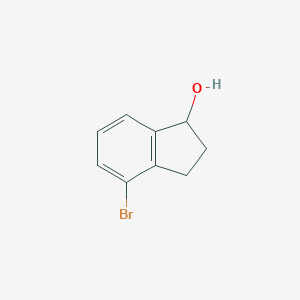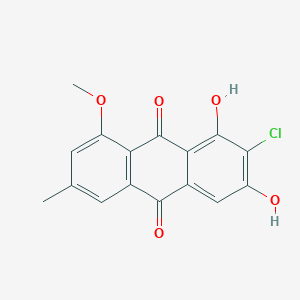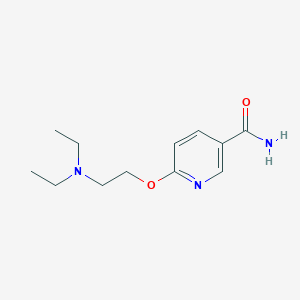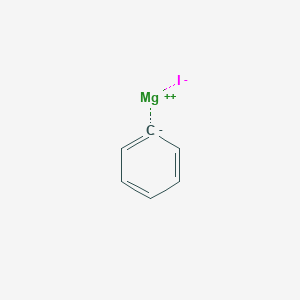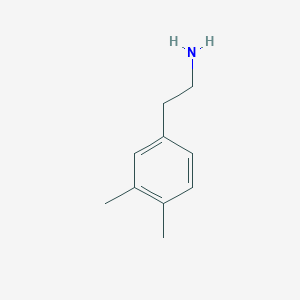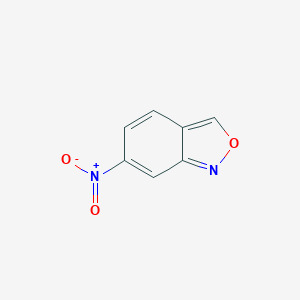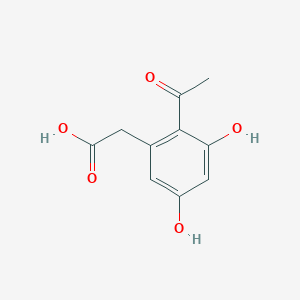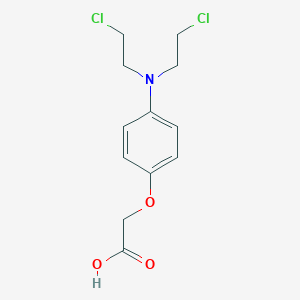
ACETIC ACID, (p-(BIS(2-CHLOROETHYL)AMINO)PHENOXY)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (p-(bis(2-chloroethyl)amino)phenoxy)-, commonly known as ACPE, is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. ACPE is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide that has been used for decades. ACPE has been shown to have anti-tumor properties and is being studied for its potential in cancer treatment.
Mécanisme D'action
The mechanism of action of ACPE is not fully understood. However, it is believed that ACPE inhibits the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-tumor properties, and it is believed that ACPE works through a similar mechanism.
Effets Biochimiques Et Physiologiques
ACPE has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, ACPE has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties. ACPE has also been shown to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ACPE in lab experiments is that it has been extensively studied and its anti-tumor properties are well established. However, one limitation is that the mechanism of action of ACPE is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for research on ACPE. One area of research could focus on the development of more potent HDAC inhibitors based on the structure of ACPE. Another area of research could focus on the use of ACPE in combination with other anti-tumor agents to enhance its effectiveness. Additionally, further studies could be conducted to better understand the mechanism of action of ACPE and its effects on gene expression and epigenetics.
Applications De Recherche Scientifique
ACPE has been extensively studied for its anti-tumor properties. In vitro studies have shown that ACPE inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. ACPE has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Propriétés
Numéro CAS |
17528-53-9 |
|---|---|
Nom du produit |
ACETIC ACID, (p-(BIS(2-CHLOROETHYL)AMINO)PHENOXY)- |
Formule moléculaire |
C12H15Cl2NO3 |
Poids moléculaire |
292.15 g/mol |
Nom IUPAC |
2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid |
InChI |
InChI=1S/C12H15Cl2NO3/c13-5-7-15(8-6-14)10-1-3-11(4-2-10)18-9-12(16)17/h1-4H,5-9H2,(H,16,17) |
Clé InChI |
IVWVTSYBZDGRSH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)OCC(=O)O |
SMILES canonique |
C1=CC(=CC=C1N(CCCl)CCCl)OCC(=O)O |
Autres numéros CAS |
17528-53-9 |
Synonymes |
4-N,N-bis(2-chloroethyl)aminophenoxyacetic acid 4-NNBCAPA |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

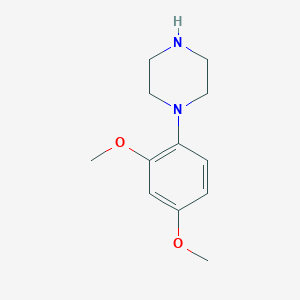
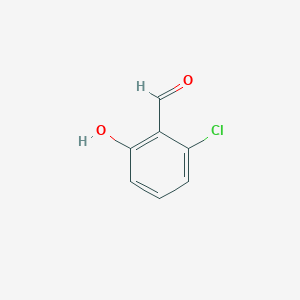
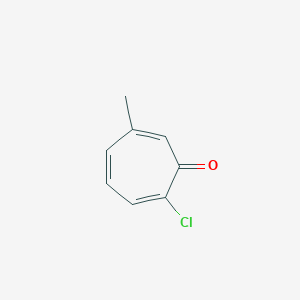
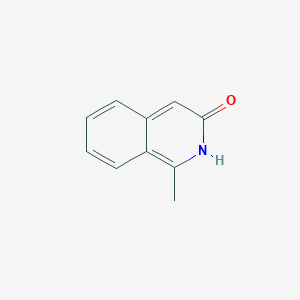
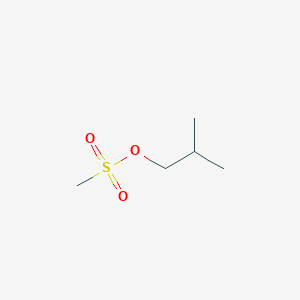
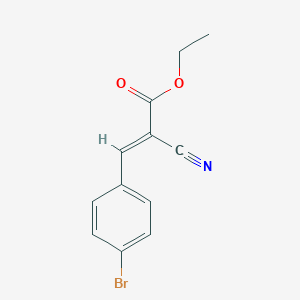
![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)
